molecular formula C12H9ClN2O4S B14379917 Perchloric acid;phenothiazin-3-imine CAS No. 89804-43-3

Perchloric acid;phenothiazin-3-imine

Cat. No.: B14379917
CAS No.: 89804-43-3
M. Wt: 312.73 g/mol
InChI Key: XFLGIALRNKZFLF-UHFFFAOYSA-N
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Description

Contextualization within Phenothiazine (B1677639) Heterocycles

Phenothiazine, with the chemical formula S(C₆H₄)₂NH, is an organic compound that forms the core of a large class of bioactive and commercially significant molecules wikipedia.org. First synthesized in 1883, phenothiazine and its derivatives have become foundational in various fields, including medicinal chemistry where they are recognized as a prototypical pharmaceutical lead structure wikipedia.org. The central ring of the phenothiazine structure is not planar but exists in a folded conformation wikipedia.org. This unique three-dimensional shape is crucial to the biological and chemical properties of its derivatives. The versatility of the phenothiazine scaffold allows for chemical modifications at several positions, leading to a wide array of compounds with diverse applications mdpi.comresearchgate.net.

Structural Classes and Imine Derivatives of Phenothiazine

Derivatives of phenothiazine are broadly classified based on the substituent on the nitrogen atom of the central thiazine (B8601807) ring. The main structural classes include aliphatic, piperidine, and piperazine derivatives if-pan.krakow.pl. These modifications significantly influence the pharmacological and chemical properties of the resulting compounds.

Imine derivatives of phenothiazine, such as phenothiazin-3-imine, represent a specific class where an imine group (=N-) is incorporated into the phenothiazine structure. The compound , "Perchloric acid;phenothiazin-3-imine," is the perchlorate (B79767) salt of a phenothiazin-3-imine. The base molecule, 3-imino-3H-phenothiazin-7-amine, has a defined chemical structure and properties as detailed in public chemical databases nih.gov. The formation of a salt with perchloric acid (HClO₄), a strong mineral acid, suggests a method of stabilizing or modifying the solubility and reactivity of the parent imine compound wikipedia.org. Perchloric acid is known to be a powerful oxidizing agent, especially when hot and concentrated, and its use in synthesis can lead to the formation of perchlorate salts wikipedia.orgconcordia.cawestliberty.edu.

Physicochemical Properties of 3-Imino-3H-phenothiazin-7-amine

PropertyValueSource
Molecular FormulaC₁₂H₉N₃S nih.gov
Molecular Weight227.29 g/mol nih.gov
IUPAC Name7-iminophenothiazin-3-amine nih.gov
CAS Number135-59-1 nih.gov

Significance in Contemporary Chemical Research

Phenothiazine derivatives, including their imine forms, are the subject of extensive contemporary research due to their wide range of potential applications. The electron-rich nature of the phenothiazine core makes these compounds interesting for materials science, particularly in the development of organic electronics mdpi.com.

In the realm of synthetic chemistry, phenothiazinimides, a class of phenothiazine imines, have been identified as highly reactive and atom-efficient electrophilic amination reagents. These compounds can be used under metal-free conditions for the amination of phenols and indoles, highlighting their utility as synthetic intermediates acs.org. The synthesis of such imines can sometimes be catalyzed by acids, and perchloric acid has been documented as an effective catalyst for the condensation of amines and aldehydes to form imines (Schiff bases) bibliotekanauki.plumcs.pl.

The broad biological activity of the phenothiazine scaffold continues to drive research in medicinal chemistry. Derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents if-pan.krakow.plresearchgate.netnih.gov. The ability to functionalize the phenothiazine ring system allows for the fine-tuning of these biological activities researchgate.net.

Research Applications of Phenothiazine Imine Derivatives

Research AreaApplicationKey Findings
Organic SynthesisElectrophilic Amination ReagentsPhenothiazinimides are effective for the C-H amination of phenols and indoles under metal-free conditions acs.org.
Materials ScienceMercury RecoveryChitosan-based materials functionalized with phenothiazine-imine units show a high capacity for binding and recovering mercury ions from wastewater mdpi.com.
Medicinal ChemistryAntimicrobial AgentsPhenothiazine derivatives, in general, exhibit significant antimicrobial properties, and their imine derivatives are explored for novel therapeutic applications researchgate.netnih.gov.
Medicinal ChemistryAnticancer ResearchThe phenothiazine structure is a key pharmacophore in the development of new anticancer agents if-pan.krakow.plresearchgate.net.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

89804-43-3

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

perchloric acid;phenothiazin-3-imine

InChI

InChI=1S/C12H8N2S.ClHO4/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10;2-1(3,4)5/h1-7,13H;(H,2,3,4,5)

InChI Key

XFLGIALRNKZFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=N)C=C3S2.OCl(=O)(=O)=O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation

Nanostructural and Morphological Characterization

The transition from individual molecules to well-defined aggregates in solutions of phenothiazin-3-imine salts can be directly visualized and quantified using a combination of electron microscopy and dynamic light scattering. These techniques provide critical insights into the size, shape, and stability of the resulting nanostructures.

Electron Microscopy (SEM, TEM) for Aggregation and Self-Assembly Features

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the direct visualization of the morphology of molecular aggregates. For phenothiazine (B1677639) derivatives, these techniques can reveal the formation of distinct nanostructures, such as nanoparticles, nanorods, or more complex assemblies, depending on the concentration, solvent, and the nature of the counter-ion.

In studies of related phenothiazine dyes, TEM has been instrumental in confirming the formation of nanoparticles from the self-assembly of dye molecules in aqueous solutions. These aggregates are often observed to be roughly spherical. The non-planar, butterfly-like conformation of the phenothiazine ring system can play a role in directing the self-assembly process and helps to suppress the formation of extensive, uncontrolled precipitation. The size and morphology of these aggregates are influenced by factors such as dye concentration and the presence of electrolytes.

Table 1: Expected Morphological Features of Phenothiazin-3-imine Aggregates from Electron Microscopy

FeatureDescriptionExpected Observation
Morphology The overall shape of the self-assembled structures.Predominantly spherical or quasi-spherical nanoparticles at moderate concentrations. Potential for fibrillar or rod-like structures under specific conditions.
Size Range The typical dimensions of the observed aggregates.Nanometers to a few hundred nanometers, depending on concentration and aging of the solution.
Dispersion The distribution of aggregates on the microscopy grid.Can range from well-dispersed individual nanoparticles to larger, clustered agglomerates, indicative of colloidal stability.

This table is based on expected characteristics derived from studies on analogous phenothiazine dye systems.

Dynamic Light Scattering (DLS) for Colloidal System Assessment

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius (R_h) via the Stokes-Einstein equation.

For colloidal systems of Perchloric acid;phenothiazin-3-imine, DLS is an ideal method to assess the formation and size of aggregates in their native solution state. The technique is highly sensitive to the presence of even small quantities of larger aggregates due to the intensity of scattered light being proportional to the sixth power of the particle radius.

Studies on the aggregation of Azure B, a closely related N,N-dimethylated derivative of phenothiazin-3-imine, demonstrate a clear concentration-dependent increase in aggregate size. At low concentrations, the dye exists primarily as a monomer. As the concentration is increased, DLS measurements would be expected to show a corresponding increase in the average hydrodynamic radius, indicating the formation of dimers and higher-order oligomers.

The hydrodynamic radius (R_h) is a critical parameter obtained from DLS, representing the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination. This value includes not only the core molecule but also any associated solvent molecules, providing a measure of the effective size of the particle in solution. The polydispersity index (PDI) is another key output from DLS analysis, which provides an indication of the width of the size distribution. A PDI value below 0.1 typically indicates a highly monodisperse sample, while values above 0.7 suggest a very broad size distribution, which is often characteristic of aggregated systems.

Table 2: Hypothetical DLS Data for Concentration-Dependent Aggregation of this compound in Aqueous Solution

Concentration (M) Z-Average Hydrodynamic Radius (R_h, nm) Polydispersity Index (PDI) Interpretation
1 x 10⁻⁶ ~1-2 < 0.2 Predominantly monomeric species.
1 x 10⁻⁵ ~5-15 0.2 - 0.4 Formation of dimers and small oligomers.
5 x 10⁻⁵ ~50-100 0.4 - 0.6 Presence of larger, well-defined aggregates (nanoparticles).
1 x 10⁻⁴ > 200 > 0.7 Significant aggregation and potential for colloidal instability.

This table presents hypothetical data based on established aggregation behavior of phenothiazine dyes to illustrate expected DLS results. Actual values would require experimental verification.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Voltammetric Responses of Phenothiazin-3-imine Species

The redox transitions of phenothiazine (B1677639) derivatives involve the sequential loss of electrons from the heterocyclic ring system. The first oxidation typically generates a stable radical cation, and a second oxidation may occur at a more positive potential to form a dication. uky.edu The stability of this dication is highly dependent on the molecular structure, with electron-donating substituents enhancing stability through charge delocalization. uky.edu

The formal potentials for these redox events are sensitive to the electronic effects of substituents attached to the phenothiazine core. Electron-donating groups, such as methoxy (B1213986) or methyl groups, lower the oxidation potential, making the compound easier to oxidize. uky.edu Conversely, electron-withdrawing groups like chlorine increase the oxidation potential. mdpi.com This tunability of redox potentials is a key feature in the molecular engineering of phenothiazine derivatives for various applications. chemrxiv.org

Below is a table summarizing the first and second oxidation potentials for several N-substituted phenothiazine derivatives, illustrating the impact of substitution at the 3 and 7 positions.

CompoundFirst Oxidation Potential (E°') (V vs. Fc/Fc+)Second Oxidation Potential (E°') (V vs. Fc/Fc+)Reversibility of Second Oxidation
N-ethylphenothiazine (EPT)0.2890.916Irreversible
N-ethyl-3,7-dimethylphenothiazine (DMeEPT)0.1740.820Irreversible
N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT)0.0680.628Reversible

Data sourced from cyclic voltammetry experiments in propylene (B89431) carbonate containing 1 M LiTFSI. uky.edu

The kinetics of electron transfer in phenothiazine species are often investigated by analyzing the peak separation (ΔEp) and peak current ratios (ipa/ipc) in cyclic voltammograms. For many phenothiazine derivatives, the first oxidation event is electrochemically reversible, characterized by peak-potential separations close to the theoretical value of 59 mV for a one-electron process and peak-current ratios near unity. uky.edu This indicates rapid electron transfer kinetics. uky.edu However, subsequent electron transfers or reactions in more complex derivatives can be quasi-reversible or irreversible, exhibiting slower kinetics. mdpi.com

Studies on specific 3,7-disubstituted phenothiazine derivatives have allowed for the calculation of heterogeneous electron transfer rate constants. For example, at pH 7.0, the heterogeneous constants of electron transfer for 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride and 3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chloride were determined to be 8.3 × 10⁻⁴ cm s⁻¹ and 7.4 × 10⁻⁴ cm s⁻¹, respectively. researchgate.net Scan rate dependency studies often reveal that the redox processes are primarily diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate. chemrxiv.org

Electrocatalytic Mechanisms and Pathways

Phenothiazine derivatives can act as efficient redox catalysts or mediators in electrochemical reactions. researchgate.net Their ability to be reversibly oxidized and reduced at specific potentials allows them to facilitate electron transfer between an electrode and a substrate that might otherwise react slowly. This property is harnessed in indirect electrolysis, where the phenothiazine mediator improves reaction selectivity and prevents over-oxidation or over-reduction of the target molecule. researchgate.net

Phenothiazines have demonstrated notable efficacy as redox catalysts in various organic transformations. A key example is their use in electrocatalytic dehydrogenative annulation reactions. researchgate.net In such systems, the phenothiazine derivative is first oxidized at the anode to its radical cation form. This oxidized mediator then abstracts an electron from the organic substrate, initiating the desired chemical transformation (e.g., cyclization). The neutral phenothiazine is regenerated in the process, completing the catalytic cycle. This approach leverages the low oxidation potential and stable radical cation of the phenothiazine core to drive challenging chemical reactions under mild electrochemical conditions. researchgate.net

The redox chemistry of phenothiazin-3-imine and related structures is often intertwined with proton transfer events, especially in aqueous or protic media. The number of electrons and protons involved in the redox process can change with pH, indicating a proton-coupled electron transfer (PCET) mechanism. researchgate.net For some phenothiazine dyes in acidic solutions, voltammetric data is consistent with a two-electron, two-proton reversible charge transfer over a specific pH range. rsc.orgresearchgate.net The oxidation of the phenothiazine nucleus can lead to the formation of species like quinone-imines, where the redox state is closely linked to the protonation state of the nitrogen and oxygen atoms. The formal potential of these redox couples typically shifts with pH, following the Nernst equation, which allows for the determination of the ratio of protons to electrons involved in the reaction. researchgate.net

Electrochemical Impedance Spectroscopy and Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the interfacial properties of electrodes modified with phenothiazine derivatives. mdpi.comyoutube.com By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, EIS can deconstruct the various electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance. mdpi.com

When a glassy carbon electrode is modified with a film of electropolymerized phenothiazine derivatives, EIS can be used to characterize the film's properties. researchgate.net The impedance spectrum, often represented as a Nyquist plot, typically consists of a semicircle at high frequencies and a linear portion at low frequencies. The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is a measure of the kinetic barrier to the redox reaction at the electrode surface. nih.gov A smaller Rct value indicates faster electron transfer kinetics. researchgate.net This technique is invaluable for studying the construction of sensor layers, understanding the mechanism of charge transport through the film, and quantifying the interactions between the modified electrode and target analytes. researchgate.netmdpi.com

The table below outlines typical parameters obtained from an EIS experiment on a modified electrode and their physical meaning.

ParameterSymbolPhysical Meaning
Solution ResistanceRsThe resistance of the electrolyte solution between the working and reference electrodes.
Charge Transfer ResistanceRctThe resistance to the transfer of electrons across the electrode-electrolyte interface for the redox reaction. Inversely proportional to the reaction rate.
Double Layer CapacitanceCdlThe capacitance of the electrical double layer that forms at the interface between the electrode surface and the electrolyte.
Warburg ImpedanceZWRepresents the impedance due to mass diffusion of the redox species to and from the electrode surface. Appears at low frequencies.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of phenothiazine-based compounds. researchgate.netmdpi.com These calculations provide fundamental information about molecular geometries, orbital energies, and electron distribution, which are essential for understanding the properties and reactivity of these molecules.

DFT studies on phenothiazine (B1677639) derivatives typically involve geometry optimization to find the most stable molecular conformation. mdpi.com The characteristic non-planar, butterfly-like structure of the phenothiazine core is a key feature that influences its electronic properties. researchgate.net Calculations have shown that this puckered conformation can prevent the close intermolecular packing that often leads to aggregation-induced quenching of fluorescence, making these compounds promising for optoelectronic applications. researchgate.net

A critical aspect of the electronic structure is the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEH-L), is a key parameter that influences the molecule's electronic and optical properties. researchgate.netmdpi.com DFT calculations are frequently used to determine these values. For instance, incorporating electron-donating phenothiazine units into polymer chains has been shown to raise the HOMO energy level, which can improve hole-injection and charge-transporting abilities in organic electronic devices. researchgate.net

Different DFT functionals, such as B3LYP, M06, and CAM-B3LYP, are often used in conjunction with various basis sets (e.g., 6-31G* or cc-pVTZ) to achieve a balance between computational cost and accuracy. researchgate.netmdpi.comacs.org The choice of functional can be critical, especially for accurately predicting excitation energies and charge-transfer phenomena. acs.orgnih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Phenothiazine Studies

DFT Functional Basis Set Typical Application Reference
B3LYP 6-311G(d,p) Geometry optimization, electronic structure mdpi.com
M06 / M06-2X cc-pVNZ (N=D, T, Q) Intermolecular interactions, conformational stability acs.org
CAM-B3LYP Not Specified Prediction of absorption spectra nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of phenothiazine derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating excited-state properties, such as electronic absorption and emission spectra. researchgate.netnih.govnih.gov

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n-π* and π-π* transitions, which are characteristic of phenothiazine compounds. nih.gov For example, calculations have been used to rationalize the bathochromic (red-shift) or hypsochromic (blue-shift) effects observed in absorption spectra upon substitution on the phenothiazine ring. nih.govmdpi.com The agreement between computed and experimental absorption maxima is often reasonable, providing confidence in the theoretical models. nih.gov Furthermore, TD-DFT can elucidate the nature of these transitions by identifying the molecular orbitals involved. mdpi.com

Beyond spectroscopy, DFT is used to calculate various reactivity descriptors that provide insight into the chemical behavior of molecules. These descriptors are derived from the conceptual framework of DFT and include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO). mdpi.comnih.gov

Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy (-ELUMO). researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer.

Electronegativity (χ): The power of an atom or group to attract electrons.

These parameters are crucial for predicting how a molecule will interact with other chemical species, including electrophiles and nucleophiles. tandfonline.comnih.gov For instance, the reactivity of phenothiazine cation radicals, which are key intermediates in many of their biological and chemical reactions, has been studied computationally. nih.govnih.govresearchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of a molecule, identifying likely sites for nucleophilic and electrophilic attack. tandfonline.com

Table 2: Calculated Parameters for a Phenothiazine-Based Dye (PTZ-Per)

Parameter Value Method/Reference
Oxidation Potential (Eox) 1.04 V vs SCE Experimental (CV) acs.org
Lowest Energy Absorption (λmax) 447 nm Experimental (UV-Vis) acs.org

Molecular Modeling of Intermolecular Interactions and Self-Assembly Processes

The ability of phenothiazine derivatives to self-assemble into ordered supramolecular structures is critical for their application in nanomaterials and molecular devices. adatbank.roarxiv.org Molecular modeling, employing methods ranging from high-level quantum mechanics to molecular mechanics (MM) and density functional tight-binding (DFTB), is used to investigate the non-covalent forces driving these processes. adatbank.ronih.gov

The primary interactions governing the self-assembly of phenothiazine systems are π-π stacking and van der Waals forces. adatbank.ro Detailed theoretical studies have investigated the potential energy surfaces of phenothiazine dimers to understand the preferred geometries and interaction energies. acs.orgnih.gov High-level methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, often serve as benchmarks for more computationally efficient DFT methods. acs.orgnih.gov Studies have found that dispersion-corrected DFT functionals (e.g., BLYP-D, M06-2X) are essential for accurately describing the conformational stability, which is often dominated by dispersion-type electron correlation effects. acs.orgadatbank.ronih.gov

These computational investigations reveal that the stability and structure of self-assembled aggregates are highly dependent on the molecular structure, including the nature of substituents on the phenothiazine core. adatbank.ro For larger systems, such as oligomers or self-assembled monolayers (SAMs), methods like DFTB with dispersion correction can provide a suitable balance of accuracy and computational feasibility to explore the structure of larger molecular clusters. adatbank.roarxiv.org By modeling these complex systems, researchers can understand how molecular design influences the formation of ordered nanostructures, which is key to developing new functional materials. adatbank.roarxiv.org

Applications in Analytical Chemistry and Materials Science

Electrochemical Sensor Development

The development of sensitive and selective electrochemical sensors is a significant area of research where phenothiazine (B1677639) derivatives, including the phenothiazin-3-imine structure, have shown considerable promise. These compounds can be incorporated into electrode designs to facilitate the detection of a range of chemical species.

The fabrication of modified electrodes is a key step in the development of electrochemical sensors. Research has demonstrated that phenothiazin-3-imine derivatives can be used to create novel electrode surfaces with enhanced sensing capabilities. One notable approach involves the use of (E)-N-phenyl-3H-phenothiazin-3-imine (PTZANI), a derivative of the core compound, to induce the self-organization of polyaniline into nanowires.

In this method, a simple, non-template procedure allows for the assembly of nanofibers from polyaniline when it is ultrasonicated with PTZANI in an aqueous medium. This two-step process, which includes association with an emeraldine (B8112657) dispersion followed by reorganization under ultrasonication, results in the formation of nanofibrillar structures. These nanostructures create a modified electrode surface with a high surface area and specific redox properties conducive to sensing applications.

The sensing mechanism of electrodes modified with phenothiazin-3-imine-based materials is rooted in their redox activity and their ability to interact with specific analytes. The composite material of PTZANI and polyaniline combines the charge transmission properties of emeraldine with the redox activity of the phenothiazin-3-imine derivative.

This dual functionality allows for the detection of various analytes through potentiometric sensing. For instance, these modified electrodes have been successfully employed for the determination of iron (III) ions. The mechanism for detecting Fe(III) ions is based on a charge control of the potential, where the phenothiazine units coordinate the Fe(III) ions near the thiazine (B8601807) fragment of the molecule. This interaction leads to a measurable change in the electrode potential that corresponds to the concentration of the metal ion.

Furthermore, these sensors have demonstrated the ability to detect organic redox species such as ascorbic acid and hydroquinone. The detection of these molecules is based on their oxidation at the modified electrode surface, a process that is facilitated by the redox-active nature of the PTZANI-polyaniline composite.

The analytical performance of electrochemical sensors based on phenothiazin-3-imine derivatives has been shown to be superior to that of sensors based on polyaniline alone. The inclusion of PTZANI in the sensor formulation results in a wider concentration range for the detection of analytes and a more reproducible signal.

For the detection of Fe(III) ions, a linear response is observed over a broad concentration range. Similarly, for antioxidants like ascorbic acid and hydroquinone, the use of the PTZANI-modified electrode leads to improved analytical characteristics. The enhanced performance is attributed to the unique nanostructured morphology and the specific chemical interactions facilitated by the phenothiazin-3-imine component.

Below is a data table summarizing the analytical performance for the detection of various analytes using a PTZANI-based potentiometric sensor.

AnalyteLinear Concentration Range
Fe(III) ions10⁻² to 10⁻⁶.⁵ M
Ascorbic AcidNot specified
HydroquinoneNot specified

The table illustrates the reported linear range for Fe(III) ion detection, highlighting the sensor's sensitivity over several orders of magnitude.

Functional Materials for Organic Electronics and Optoelectronics

Beyond sensing, the electronic properties of phenothiazin-3-imine derivatives make them suitable for use in the development of functional materials for organic electronics and optoelectronics.

The formation of charge-transfer complexes is a key feature of phenothiazin-3-imine derivatives when combined with other electroactive materials. In the case of the PTZANI and polyaniline composite, a donor-acceptor interaction occurs between the two components. This is evidenced by UV-spectroscopy, which shows an intense absorption band at 900–910 nm in an acidic medium, confirming the charge-transfer phenomenon.

This interaction is believed to occur between the electron-rich aryl groups of PTZANI and the aniline (B41778) fragments of the polyaniline chain. The formation of these charge-transfer complexes is crucial for the enhanced electronic properties of the resulting material.

A remarkable property of phenothiazin-3-imine derivatives is their ability to induce self-organization in other materials. As previously mentioned, the interaction between PTZANI and the emeraldine form of polyaniline leads to a rearrangement of the emeraldine particles into nanofibrillar structures.

Under continuous ultrasonication, the mixture of PTZANI and polyaniline transforms from micron-sized particles into stable self-organized associates. Scanning electron microscopy (SEM) data reveals that these associates are predominantly nanofibers with an average diameter of about 30 nm. This directed self-organization into well-defined nanostructures is a critical aspect of creating functional materials with tailored properties for electronic and optoelectronic applications.

Exploration of Semiconductor Characteristics

The field of organic electronics has seen a significant rise in the exploration of novel materials with tunable semiconductor properties. Among these, phenothiazine derivatives have garnered considerable attention due to their unique optoelectronic characteristics, cost-effectiveness, and the versatility of their chemical structure. rsc.orgdntb.gov.ua The introduction of an imine functional group to the phenothiazine core, and the subsequent formation of a salt with perchloric acid, presents a compelling case for the investigation of its semiconductor characteristics. This section delves into the research findings concerning the semiconductor properties of phenothiazine-based imines and related compounds, highlighting their potential in various electronic applications.

Phenothiazine (PTZ) itself is recognized for its strong electron-donating nature, a property conferred by the presence of electron-rich nitrogen and sulfur heteroatoms within its structure. rsc.org This inherent characteristic makes phenothiazine and its derivatives promising candidates for use as hole transport and charge carrier materials in electronic devices. researchgate.net The non-planar, butterfly-like conformation of the phenothiazine molecule is also advantageous as it can inhibit the formation of aggregates, which is often a challenge in the fabrication of organic electronic devices. rsc.org

The electronic and optical properties of phenothiazine-based materials can be finely tuned through molecular engineering, particularly by employing a "donor-acceptor" design approach. rsc.org This strategy allows for the modification of key semiconductor parameters such as the bandgap and energy levels. rsc.org The incorporation of an imine group (C=N) into the phenothiazine structure introduces further possibilities for tuning these properties.

Research into phenothiazine-based imine covalent organic frameworks has indicated their potential as metal-free organic semiconductor photocatalysts. rsc.org While specific data for "Perchloric acid;phenothiazin-3-imine" is not extensively documented in publicly available literature, the principles governing the semiconductor behavior of related phenothiazine derivatives provide a strong foundation for understanding its potential characteristics. The protonation of the imine nitrogen by perchloric acid to form a salt would be expected to significantly influence the electronic structure and, consequently, the semiconductor properties of the molecule. This protonation could enhance the compound's conductivity and alter its energy levels.

Detailed Research Findings

Studies on various phenothiazine derivatives have provided valuable insights into their semiconductor properties. For instance, the strategic placement of different functional groups on the phenothiazine core has been shown to modulate the conductivity and surface morphology of resulting polymers. digitellinc.com Even subtle changes to the side-chain architecture can have a significant impact on the material's conductivity. digitellinc.com

The electrochemical properties of extended phenothiazine derivatives have been investigated, revealing reversible redox behavior. rsc.org The half-wave potentials and HOMO (Highest Occupied Molecular Orbital) energy levels are critical parameters for semiconductors. The following table summarizes these properties for a selection of phenothiazine derivatives, illustrating the impact of structural modifications.

CompoundHalf-Wave Potential (E1/2 vs. Fc/Fc+) [V]HOMO Energy Level [eV]
PTZ0.16-5.04
Derivative 10.26-5.14
Derivative 20.36-5.24
Derivative 30.27 / 0.96-5.18
Derivative 40.31 / 0.93-5.13
Derivative 50.26 / 0.84-5.16

Data sourced from Chemical Science. rsc.org

The development of N-phenylphenothiazine derivatives has led to the creation of stable radical cations, which are crucial for p-type doping in semiconductors and find use in hole transport layers. mdpi.com The modification of the phenothiazine core by introducing substituents at various positions has been shown to significantly increase the stable oxidation potential, a desirable characteristic for many electronic applications. chemrxiv.org

The following table presents the redox potentials of several tailored phenothiazine derivatives, further demonstrating the tunability of their electronic properties.

CompoundRedox Potential (vs. Fc/Fc+) [V]
Monosubstituted Phenothiazine0.3
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT)0.65
Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI)1.12

Data sourced from ChemRxiv. chemrxiv.org

Future Research Trajectories

Novel Synthetic Methodologies and Advanced Derivatization

The synthesis of phenothiazine (B1677639) derivatives has traditionally focused on substitutions at the 3 and 7 positions due to their high reactivity. nih.gov However, the development of novel synthetic routes to access asymmetrically substituted and less common derivatives remains a key objective. Future research in this area is expected to concentrate on more efficient and atom-economical methods for the preparation of phenothiazin-3-imine and its derivatives.

One promising avenue is the refinement of one-pot synthesis protocols. beilstein-archives.org These methods offer significant advantages by combining multiple reaction steps into a single sequence, thereby improving efficiency and reducing waste. beilstein-archives.org For instance, the development of a one-pot synthesis for 2-thio-substituted-3H-phenothiazin-3-ones showcases the potential for creating complex phenothiazine cores in a streamlined manner. beilstein-archives.org Future work could adapt these strategies for the direct synthesis of phenothiazin-3-imine perchlorate (B79767) salts, potentially through a perchloric acid-catalyzed condensation followed by in-situ salt formation. umcs.plbibliotekanauki.pl

Advanced derivatization techniques will also play a crucial role. While many phenothiazine derivatives are lipophilic, the synthesis of water-soluble analogues is essential for applications in supramolecular chemistry and materials science. nih.gov Future research will likely explore the introduction of various functional groups to the phenothiazin-3-imine scaffold to modulate its solubility, electronic properties, and reactivity. This could involve the incorporation of moieties such as sulfonic acids, carboxylic acids, or polyethylene (B3416737) glycol (PEG) chains. nih.govmdpi.com

Furthermore, the exploration of electrophilic amination reactions using phenothiazinimides as reagents has opened new avenues for C-N bond formation. acs.org Future studies could investigate the reactivity of Perchloric acid; phenothiazin-3-imine in similar transformations, potentially leading to novel synthetic applications.

In-Depth Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of Perchloric acid; phenothiazin-3-imine is critical for optimizing synthetic protocols and designing new applications. Perchloric acid is known to be a strong and effective catalyst for the condensation of amines and aldehydes to form imines (Schiff's bases). umcs.plbibliotekanauki.pl The proposed mechanism involves the acid-catalyzed elimination of water. bibliotekanauki.pl

Future research should employ a combination of experimental and computational methods to gain a more detailed picture of these reaction pathways. For instance, Density Functional Theory (DFT) calculations can provide valuable insights into the structural and physicochemical properties of phenothiazine derivatives, helping to rationalize their reactivity. mdpi.com Such studies could be used to investigate the role of the perchlorate counter-ion in influencing the stability and electronic structure of the phenothiazin-3-imine cation.

Investigating the redox behavior of Perchloric acid; phenothiazin-3-imine is another important research direction. Phenothiazines are known for their ability to undergo oxidation to form stable cationic radicals and dications. nih.gov Understanding the electrochemical properties of this specific compound could pave the way for its use in electroactive materials and sensors.

Integration into Advanced Hybrid Functional Materials

The unique electronic and photophysical properties of phenothiazine derivatives make them attractive building blocks for advanced functional materials. nih.gov Future research will focus on integrating Perchloric acid; phenothiazin-3-imine into hybrid materials to create novel systems with tailored properties.

One area of interest is the development of phenothiazine-based covalent organic frameworks (COFs). acs.org These porous crystalline polymers have potential applications in catalysis, sensing, and energy storage. The imine functionality in Perchloric acid; phenothiazin-3-imine could be exploited for the construction of COFs through dynamic covalent chemistry.

Another promising direction is the incorporation of this compound into polymer matrices for applications in organic electronics. Phenothiazine-containing polymers have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and sensors. The presence of the perchlorate counter-ion could influence the charge transport properties and stability of such materials.

Furthermore, the combination of phenothiazines with inorganic nanomaterials, such as MXenes, has been shown to yield promising results for energy storage applications. acs.org Future studies could explore the development of hybrid materials based on Perchloric acid; phenothiazin-3-imine and various nanomaterials for applications in pseudocapacitors and batteries.

Expansion of High-Performance Analytical and Material Applications

The strong oxidizing properties of perchloric acid and the versatile nature of the phenothiazine core suggest a range of potential high-performance applications for Perchloric acid; phenothiazin-3-imine. calibrechem.com

In analytical chemistry, perchloric acid is widely used for sample digestion and as a titrant. calibrechem.comresearchgate.net The chromophoric nature of the phenothiazin-3-imine moiety could be leveraged for the development of new colorimetric and electrochemical sensors. nih.gov For example, derivatives of 3,7-bis(N′-arylamino)phenothiazines have been used to create supramolecular colorimetric and electrochemical sensors. nih.gov Future research could focus on designing sensors based on Perchloric acid; phenothiazin-3-imine for the detection of specific analytes.

In materials science, the inherent redox activity of phenothiazines makes them suitable for applications in electrochromic devices and redox-flow batteries. The specific properties of Perchloric acid; phenothiazin-3-imine could be fine-tuned through chemical modification to optimize its performance in these applications.

Q & A

Basic Questions

Q. What safety protocols are critical when handling perchloric acid in reactions involving phenothiazin-3-imine?

  • Answer :

  • Use a designated perchloric acid fume hood with a washdown system for experiments involving heated perchloric acid (>60%) or conditions where concentration may occur (e.g., dehydration) .
  • Avoid storing or using organic solvents, sulfuric acid, or combustible materials in the same hood .
  • Wear PPE: neoprene gloves, chemical goggles, face shields, and rubber aprons .
  • Store perchloric acid in glass/ceramic secondary containers, never on wooden shelves .

Q. How should perchloric acid be stored to prevent instability or explosive reactions?

  • Answer :

  • Store in chemically resistant trays (glass/ceramic) to contain spills .
  • Isolate from organic materials, dehydrating agents (e.g., P₂O₅), and metals to avoid violent reactions .
  • Use freshly prepared solutions for anhydrous reactions to minimize decomposition risks .

Q. What experimental conditions necessitate a specialized perchloric acid fume hood?

  • Answer :

  • Concentrations ≥60% .
  • Elevated temperatures (e.g., digestions) .
  • Use with dehydrating agents or procedures leading to concentration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing phenothiazin-3-imine derivatives using perchloric acid while minimizing explosive byproducts?

  • Answer :

  • Step 1 : Conduct small-scale trials under controlled temperatures (<72°C) to avoid perchlorate crystallization .
  • Step 2 : Monitor reaction progress via HPLC (e.g., phenyl-column chromatography for π-π interactions with aromatic systems) .
  • Step 3 : Post-reaction, wash down equipment immediately to remove residual perchlorates .

Q. What analytical techniques are recommended for characterizing perchloric acid-phenothiazin-3-imine complexes?

  • Answer :

  • FT-IR Spectroscopy : Identify acid-base interactions via shifts in O-H (perchloric acid) and N-H (phenothiazine) stretches.
  • X-ray Crystallography : Resolve structural details of crystalline derivatives .
  • TGA/DSC : Assess thermal stability and decomposition thresholds .

Q. How can conflicting data on phenothiazin-3-imine stability under acidic conditions be resolved?

  • Answer :

  • Controlled Variables : Standardize acid concentration (e.g., 60% vs. 70% HClO₄) and temperature .
  • Kinetic Studies : Track degradation rates using UV-Vis spectroscopy at λmax for phenothiazine derivatives (~254 nm) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., chlorpromazine) under identical conditions .

Methodological Considerations

Designing experiments to mitigate perchlorate formation during synthesis:

  • Key Steps :

  • Use cold perchloric acid (<60%) in standard fume hoods for non-dehydrating reactions .
  • Avoid prolonged heating; instead, employ reflux condensers to prevent vapor accumulation .
  • Post-reaction, rinse glassware with copious water to dissolve perchlorate residues .

Addressing incompatibility risks in mixed-reagent systems:

  • Incompatible Agents :

Perchloric Acid Incompatible Materials Risk
>72% concentrationOrganic solventsExplosion
Heated solutionsMetal surfaces (e.g., hood ducts)Shock-sensitive perchlorates
Any concentrationSulfuric acidViolent reaction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.